![molecular formula C7H8ClN3O B14902288 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and pyrimidine derivatives under specific reaction conditions. For instance, the reaction of 4-chloropyridine with a suitable amine followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, and methods such as catalytic hydrogenation and solvent-free reactions may be employed to achieve this .
化学反応の分析
Types of Reactions
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydropyridopyrimidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridopyrimidines, depending on the specific reagents and conditions employed .
科学的研究の応用
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific kinases and enzymes involved in disease pathways.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of extracellular signal-regulated kinases (ERKs), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
- 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit specific kinases and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
4-chloro-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H8ClN3O/c8-6-4-1-2-9-3-5(4)10-7(12)11-6/h9H,1-3H2,(H,10,11,12) |
InChIキー |
DJLBOJVKIQPJBO-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C(=NC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


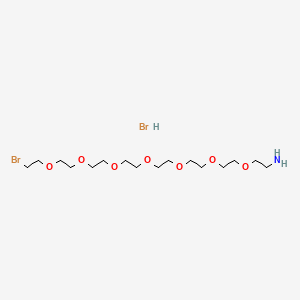
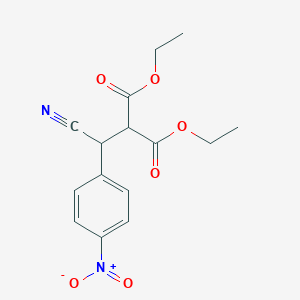
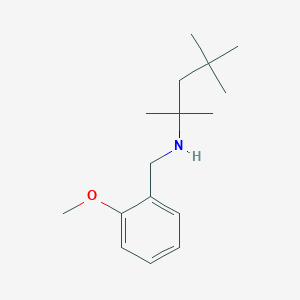
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

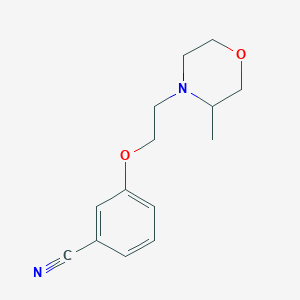
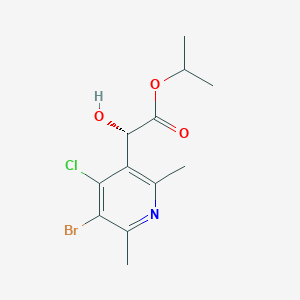

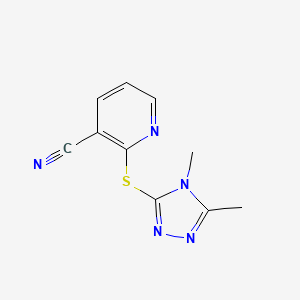
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
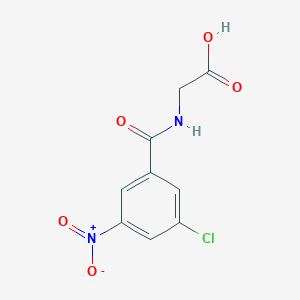

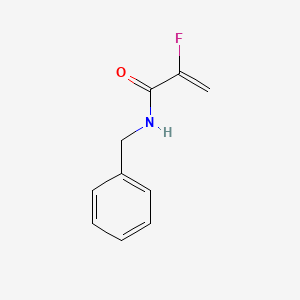
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
